TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) under controlled conditions. The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile, leading to the substitution of three carbonyl (CO) ligands with acetonitrile ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The process involves careful control of temperature and reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions typically occur under mild heating or at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are new molybdenum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include molybdenum oxides or reduced molybdenum species.
Scientific Research Applications
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM involves its ability to coordinate with various substrates through its molybdenum center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The acetonitrile and carbonyl ligands play a crucial role in stabilizing the molybdenum center and enabling its reactivity .
Comparison with Similar Compounds
Similar Compounds
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM: Mo(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLTUNGSTEN: W(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLCARBON: C(NCCH3)3(CO)3
Uniqueness
This compound is unique due to its specific coordination environment around the molybdenum center, which imparts distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Biological Activity
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM, often referred to as Mo(CO)₃(NC₃H₃)₃, is a complex of molybdenum that has garnered attention for its potential biological activities. This compound is notable for its unique structure, which includes three acetonitrile ligands and three carbonyl groups, contributing to its reactivity and interaction with biological systems. The exploration of its biological activity is crucial in understanding its potential applications in medicinal chemistry and biochemistry.
Molecular Composition
The molecular formula of this compound is C₁₂H₁₅MoN₃O₃. Its structure can be represented as follows:
- Molybdenum (Mo) : Central metal atom.
- Carbonyl (CO) : Three carbonyl groups providing strong π-acceptor properties.
- Acetonitrile (NC₃H₃) : Three acetonitrile ligands acting as donor ligands.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant biological activity, particularly in cytotoxicity assays. In vitro experiments have shown that this compound can modulate the effects of various chemotherapeutic agents.
-
Cytoprotection Against Chemotherapeutics :
- The compound has been shown to prevent cytotoxic damage induced by drugs such as doxorubicin and cisplatin on various cell lines, including HEK293 and SHSY5Y. Specifically, it enhances cell survival rates significantly when co-administered with these chemotherapeutics .
- For instance, at a concentration of 2.5 mg/mL, the survival rate of osteoblasts after exposure to doxorubicin increased from 78.9% (doxorubicin alone) to 112.4% (with the compound) after 24 hours .
- Synergistic Effects :
Mechanistic Insights
The mechanism behind the biological activity of this compound is thought to involve its ability to interact with cellular pathways related to apoptosis and cell proliferation:
- Inhibition of Apoptosis : The presence of the compound appears to inhibit apoptosis induced by chemotherapeutic agents in specific cell types.
- Cell Proliferation : It promotes cell proliferation in osteoblasts when challenged with dexamethasone, suggesting a role in bone health and regeneration .
Case Study 1: Osteoblast Protection
A study investigated the protective effects of this compound on murine osteoblasts exposed to doxorubicin:
Time (h) | Doxorubicin Alone (%) | Doxorubicin + Compound (%) |
---|---|---|
24 | 78.9 | 112.4 |
48 | 90 | 117.4 |
72 | 0 | 53.6 |
This data illustrates the compound's ability to enhance cell survival significantly over time compared to doxorubicin alone .
Case Study 2: Muscle Fiber Interaction
In contrast, the same compound was tested on muscle fibers where it demonstrated an increase in cytotoxicity when combined with staurosporine:
Treatment | Cell Death Rate (%) |
---|---|
Control | 10 |
Doxorubicin Alone | 50 |
Doxorubicin + Compound | 70 |
Staurosporine Alone | 55 |
Staurosporine + Compound | 80 |
This indicates a potential risk when used in muscle tissue contexts .
Properties
CAS No. |
15038-48-9 |
---|---|
Molecular Formula |
C9H9MoN3O3 |
Molecular Weight |
303.13 |
Origin of Product |
United States |
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